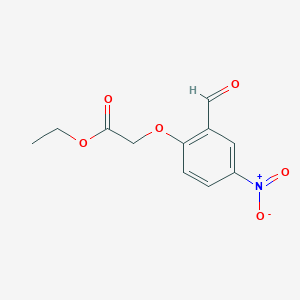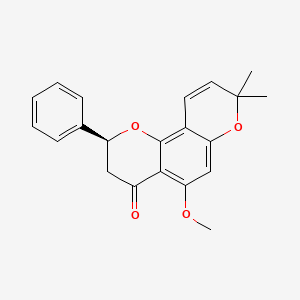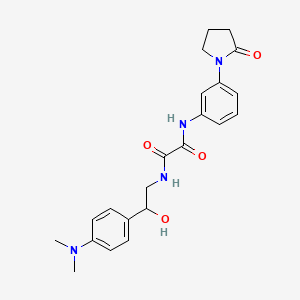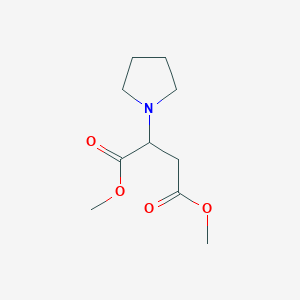
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-formyl-4-nitrophenoxy)acetate, also known as ethyl 2-(4-nitro-2-oxido-phenyl) acetate, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Facile Synthesis of Ethyl 2-(4-Aminophenoxy) Acetate Ethyl 2-(4-aminophenoxy)acetate is synthesized through a simple process involving alkylation of 4-nitrophenol with ethyl bromo-acetate and selective reduction of the nitro group. The product is characterized using various spectroscopic methods and X-ray crystallography, revealing its crystalline structure and molecular packing influenced by non-covalent interactions (Altowyan et al., 2022).
Synthesis of Ethyl 4-(4-Nitrophenoxy) Picolinate Ethyl 4-(4-nitrophenoxy) picolinate, an important intermediate for biologically active compounds, is synthesized from 2-picoliniacid. The synthesis involves three simple steps, yielding a product characterized by MS and 1H NMR, with a total yield of 78.57% (Xiong et al., 2019).
Benzofuran Derivatives from Ethyl 2-Acylphenoxyacetates Ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates are synthesized from ethyl 2-acyl-4-nitrophenoxyacetates, with varying isomer ratios depending on the acyl group. This synthesis offers insights into the steric effects on product formation (Suzuki, 1985).
Catalytic and Chemical Reactions
Ester Hydrolysis Catalysis Ethyl 2-(4-nitrophenoxy)acetate is studied in the context of general basic catalysis of ester hydrolysis, revealing insights into the mechanisms and efficiencies of such reactions, which are important for understanding enzymatic processes and synthetic chemistry (Bender & Turnquest, 1957).
Cyclic Hydroxamic Acids and Lactams Synthesis The hydrogenation of ethyl 2-nitrophenyl oxalate leads to different products depending on the solvent, contributing to the understanding of reductive cyclization and acyl group migration in organic synthesis. This study aids in the development of cyclic hydroxamic acids and lactams with various biological activities (Hartenstein & Sicker, 1993).
Pharmaceutical and Biological Applications
- Anticancer, Anti-Inflammatory, and Analgesic Activities A study on 2-(substituted phenoxy) acetamide derivatives, including ethyl 2-(4-nitrophenoxy)acetate, shows potential anticancer, anti-inflammatory, and analgesic activities. This research emphasizes the importance of such compounds in developing new therapeutic agents (Rani et al., 2014).
Wirkmechanismus
Mode of Action
It is possible that this compound exerts its effects by binding to its target(s) and modulating their activity, but this is purely speculative without more information .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound, as they determine how much of the compound reaches its target(s) and how long it stays in the body .
Eigenschaften
IUPAC Name |
ethyl 2-(2-formyl-4-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-10-4-3-9(12(15)16)5-8(10)6-13/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUFJURFUFMTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluorobenzyl)sulfanyl]-6,7-dimethoxy-3-(2-thienylmethyl)-4(3H)-quinazolinimine](/img/structure/B2536879.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)


![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)



